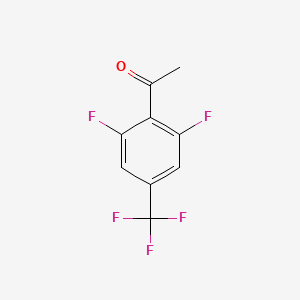

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enhanced Reactivity in Polycondensations

The introduction of electron-withdrawing groups, such as those found in 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone, has been shown to enhance the reactivity of carbonyl compounds in polycondensation reactions with aromatic hydrocarbons. This enhancement is attributed to the lowering of LUMO energy, making these compounds more reactive towards electrophilic aromatic substitution reactions. This finding is significant for the design of reactive monomers in polymer synthesis (Peña, Zolotukhin, & Fomine, 2004).

Synthesis of Fluorinated Polyimides

Fluorinated aromatic diamine monomers, derived from reactions involving compounds like this compound, have been utilized to synthesize novel fluorine-containing polyimides. These materials exhibit excellent solubility in polar organic solvents, high glass transition temperatures, and outstanding mechanical properties, making them suitable for high-performance applications (Yin et al., 2005).

Novel ‘3F’-based Fluorinated Monomer for Polyimides

A novel '3F' fluorinated diamine monomer, based on trifluoroacetophenone, was synthesized and used to prepare new polyimides. These materials exhibited similar thermal properties to '6F'-based systems and showed excellent solvent resistance, indicating their potential for advanced material applications (Brink, Brandom, Wilkes, & Mcgrath, 1994).

Electrophilic and Nucleophilic Fluorination

Studies have explored electrophilic and nucleophilic fluorination of para-substituted acetophenones, showcasing the synthesis of α-fluoroacetophenones. This research highlights the influence of electronic properties on yield and provides insights into the fluorination mechanisms relevant for pharmaceutical and agrochemical product development (Fuglseth et al., 2008).

Catalysis with Perfluoroarylborane

Research has demonstrated the use of perfluoroarylborane-functionalized carbosilane dendrimers as catalysts for the hydrosilation of acetophenone. This study provides valuable insights into the application of fluorinated catalysts in organic synthesis, offering a pathway to the development of new catalytic processes (Roesler, har, & Piers, 2002).

Propiedades

IUPAC Name |

1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVJJDKQJBOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)

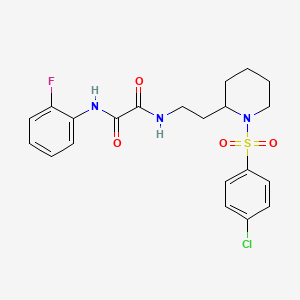

![N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760268.png)

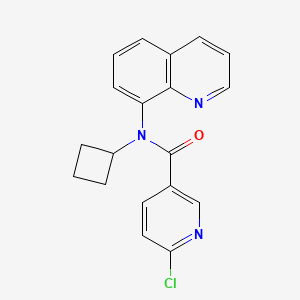

![7-Fluoro-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2760279.png)

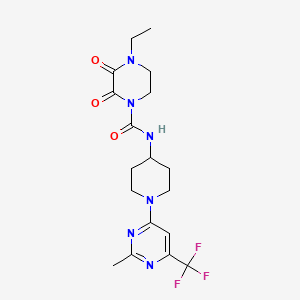

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)

![(E)-4-(Dimethylamino)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-enamide](/img/structure/B2760285.png)